molecular formula C12H20O2S B14667217 Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide CAS No. 50590-80-2

Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide

Cat. No.: B14667217
CAS No.: 50590-80-2
M. Wt: 228.35 g/mol
InChI Key: BPRFFXPTUARMGY-UHFFFAOYSA-N
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Description

Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C12H20O2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. The presence of two tert-butyl groups at the 2 and 4 positions and a dioxide group at the 1 position makes this compound unique in its structure and properties .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide is unique due to the presence of both tert-butyl groups and a dioxide group, which confer distinct chemical and physical properties.

Properties

CAS No.

50590-80-2

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

2,4-ditert-butylthiophene 1,1-dioxide

InChI

InChI=1S/C12H20O2S/c1-11(2,3)9-7-10(12(4,5)6)15(13,14)8-9/h7-8H,1-6H3

InChI Key

BPRFFXPTUARMGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1(=O)=O)C(C)(C)C

Origin of Product

United States

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